Allyl Phenyl Ether-d5

Descripción general

Descripción

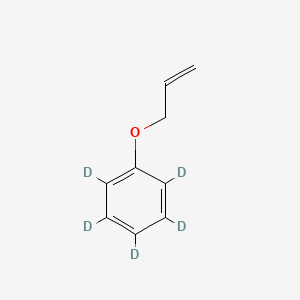

Allyl Phenyl Ether-d5: is a deuterated compound with the chemical formula C9H5D5O . It is a colorless liquid with a distinct aromatic odor. The presence of deuterium atoms makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Allyl Phenyl Ether-d5 can be synthesized by the reaction of sodium phenoxide with allyl bromide-d5. The reaction proceeds as follows:

C6H5ONa+BrCD2CD=CD2→C6H5OCD2CD=CD2+NaBr

The reaction is typically conducted in a homogeneous solution using dimethoxyethane, which results in a nearly quantitative yield. When the reaction is conducted as a slurry in diethyl ether, the predominant product is 2-allylphenol after acidic work-up .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling.

Análisis De Reacciones Químicas

Claisen Rearrangement: Primary Reaction Pathway

Allyl Phenyl Ether-d5 undergoes a -sigmatropic rearrangement under thermal conditions (typically at 250°C) to form 6-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-one , which tautomerizes to o-allylphenol-d5 (Fig. 1) . The deuterium labeling does not alter the reaction mechanism but aids in isotopic tracing for mechanistic studies .

Key Mechanistic Insights:

-

Concerted Cyclic Transition State : The reaction proceeds via a six-membered cyclic transition state involving simultaneous C–O bond cleavage and C–C bond formation (Fig. 2) .

-

Electron Localization Function (ELF) Analysis :

-

The reaction involves 10 distinct steps separated by fold and cusp catastrophes in the ELF topology .

-

C–O Bond Cleavage : Heterolytic cleavage occurs, with electron density resonating between oxygen and carbon atoms (B3LYP method) or forming a non-bonding V(O) basin (M052x method) .

-

C–C Bond Formation : The new bond between the allyl group and the phenyl ring forms after the transition state (Step VIII), facilitated by a non-bonding V(C2) basin acting as a “bridgehead” for electron density transfer .

-

Activation Energy:

-

Computed activation barriers range from 38.0 to 39.7 kcal/mol depending on the DFT method (B3LYP vs. M052x) .

Reaction Steps and ELF Topology

The reaction’s electronic evolution is summarized below:

| Step | ELF Topology Change | Chemical Event |

|---|---|---|

| I | Initial structure with intact C–O bond | This compound geometry optimization |

| II | V(O) basin forms (M052x) | C–O bond heterolysis begins |

| VIII | V(C2) non-bonding basin appears | C–C bond formation initiates |

| IX–X | Localized V(C,C) basins emerge | Dearomatization of phenyl ring completes |

Data derived from Bonding Evolution Theory (BET) studies .

Byproducts and Competing Pathways

-

Oxidation/Reduction Reactions : Limited data exist, but theoretical studies suggest potential for allyl group oxidation to carbonyl derivatives under strong oxidizing agents.

-

Dimerization : Not observed under standard Claisen conditions due to the intramolecular nature of the rearrangement.

Isotopic Labeling Evidence

A C labeling study at the C3 position of the allyl group confirmed that the labeled carbon exclusively bonds to the aromatic ring in the product, validating the concerted mechanism .

Industrial and Synthetic Relevance

-

Synthesis of Deuterated Phenols : The rearrangement produces o-allylphenol-d5 , a valuable intermediate in NMR spectroscopy and metabolic tracing.

-

Catalytic Variations : Acid catalysts (e.g., Lewis acids) can lower the activation energy, though industrial-scale applications remain rare.

Biological Implications

While Claisen rearrangements are uncommon in biological systems, deuterated analogs like this compound are used to study enzyme-catalyzed sigmatropic reactions (e.g., chorismate mutase in aromatic amino acid biosynthesis) .

Aplicaciones Científicas De Investigación

Nuclear Magnetic Resonance Spectroscopy

Application : The deuterium labeling of Allyl Phenyl Ether-d5 makes it an excellent internal standard for Nuclear Magnetic Resonance (NMR) spectroscopy.

Significance : The distinct signals produced by deuterium atoms facilitate the analysis of complex mixtures and provide insights into molecular interactions and dynamics .

Metabolic Studies

Application : this compound is utilized in tracing metabolic pathways in biological systems.

Significance : Its incorporation into biological molecules allows researchers to study the transformation and fate of compounds within metabolic processes, providing valuable data on drug metabolism and pharmacokinetics .

Polymer Chemistry

Application : The compound is employed in the synthesis of deuterated polymers.

Significance : These polymers are crucial for studying polymerization mechanisms and properties, offering insights into material behavior under various conditions .

Case Study 1: NMR Spectroscopy Application

A study demonstrated the effectiveness of this compound as an internal standard in NMR spectroscopy. Researchers utilized the compound to analyze reaction mixtures involving complex organic compounds. The clear deuterium signals allowed for precise quantification of reactants and products, enhancing the understanding of reaction kinetics and mechanisms.

Case Study 2: Metabolic Pathway Tracing

In a metabolic study, scientists incorporated this compound into a model organism to trace the metabolism of xenobiotic compounds. The results highlighted how deuterated compounds can provide insights into metabolic transformations, revealing pathways that would be challenging to observe with non-deuterated analogs.

Mecanismo De Acción

The primary mechanism of action for Allyl Phenyl Ether-d5 involves the Claisen rearrangement. This reaction proceeds through a concerted mechanism where a carbon-carbon bond forms between the carbon-3 of the allyl group and the ortho position of the benzene ring while the carbon-oxygen bond of the ether breaks . This results in the formation of 2-allylphenol, with the deuterium atoms remaining intact.

Comparación Con Compuestos Similares

Allyl Phenyl Ether: The non-deuterated version of Allyl Phenyl Ether-d5.

Phenyl Vinyl Ether: Another ether compound with similar reactivity.

Allylbenzene: A structurally similar compound with an allyl group attached to a benzene ring.

Uniqueness:

Deuterium Labeling: The presence of deuterium atoms in this compound makes it unique and particularly valuable for NMR spectroscopy and metabolic studies.

Reactivity: While it shares similar reactivity with its non-deuterated counterpart, the deuterium atoms can influence reaction kinetics and mechanisms, providing additional insights in research applications.

Actividad Biológica

Allyl Phenyl Ether-d5 (C9H5D5O) is a deuterated compound that has garnered attention in various fields of research, particularly due to its unique properties and biological activity. This article explores its biochemical mechanisms, applications in scientific research, and relevant case studies.

Overview of this compound

This compound is a colorless liquid characterized by its distinct aromatic odor. The presence of deuterium atoms enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, making it an important tool in chemical and biological studies. The compound primarily targets the carbon-oxygen bond in the ether group and the carbon-carbon bond between the allyl group and the phenol ring, leading to significant biochemical transformations.

Claisen Rearrangement : The primary mode of action for this compound involves the Claisen rearrangement, a reaction where the compound is converted into 2-allylphenol under acidic conditions. This transformation is crucial for understanding its reactivity and potential biological effects.

Biochemical Pathways : The Claisen rearrangement affects the electron localization function (ELF) and leads to dearomatisation, which can alter the compound's reactivity profile significantly. The resultant product, 2-allylphenol, exhibits distinct biological properties that can be exploited in various applications.

Biological Activity

Research into the biological activity of this compound indicates several potential applications:

- Metabolic Studies : The compound is utilized to trace the incorporation and transformation of deuterated compounds in biological systems, providing insights into metabolic pathways.

- Antioxidant Properties : Preliminary studies suggest that derivatives of allyl phenyl ether may exhibit antioxidant activity, which could have implications for health and disease prevention.

Case Studies

- Nanostructured Catalysts : A study investigated the synthesis of allyl phenyl ether using nanostructured catalysts at elevated temperatures. The results indicated that heating allyl phenyl ether above 400 °C leads to the formation of various products, including 2-allylphenol at a yield of 56% after one hour at 90-95 °C .

- NMR Spectroscopy Applications : Due to its deuterium labeling, this compound serves as an excellent internal standard for NMR spectroscopy. This application has been critical in elucidating reaction mechanisms and understanding metabolic processes in biological systems .

- Polymer Chemistry : In polymer synthesis, deuterated compounds like this compound are used to study polymerization mechanisms. Their unique isotopic composition allows researchers to track reaction pathways more effectively.

Chemical Reactions Analysis

The following table summarizes key reactions involving this compound:

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Claisen Rearrangement | Acidic conditions | 2-Allylphenol |

| Oxidation | Varies | Oxidized derivatives |

| Reduction | Varies | Reduced derivatives |

Propiedades

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSICDHOUBKJKP-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC=C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.